2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide 2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303107-49-5
VCID: VC16091954
InChI: InChI=1S/C14H11N3O2S2/c18-13(17-15-8-10-4-3-7-19-10)9-20-14-16-11-5-1-2-6-12(11)21-14/h1-8H,9H2,(H,17,18)/b15-8+
SMILES:
Molecular Formula: C14H11N3O2S2
Molecular Weight: 317.4 g/mol

2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide

CAS No.: 303107-49-5

Cat. No.: VC16091954

Molecular Formula: C14H11N3O2S2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide - 303107-49-5

Specification

CAS No. 303107-49-5
Molecular Formula C14H11N3O2S2
Molecular Weight 317.4 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Standard InChI InChI=1S/C14H11N3O2S2/c18-13(17-15-8-10-4-3-7-19-10)9-20-14-16-11-5-1-2-6-12(11)21-14/h1-8H,9H2,(H,17,18)/b15-8+
Standard InChI Key NDDBMCLOJKONSH-OVCLIPMQSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=CO3
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=CO3

Introduction

2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide is a complex organic compound featuring a benzothiazole moiety, a furan ring, and an acetohydrazide functional group. This unique combination of structural elements contributes to its potential biological activities and applications in medicinal chemistry. The compound's synthesis involves multiple steps, allowing for the introduction of various substituents that can modify its properties.

Structural Features

The compound's structure includes:

  • Benzothiazole Moiety: Known for its chemical reactivity and biological interactions.

  • Furan Ring: Adds to the compound's reactivity and potential biological activity.

  • Acetohydrazide Functional Group: Plays a crucial role in the compound's chemical properties and biological interactions.

Synthesis

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide typically involves several steps, which can be tailored to introduce specific substituents. This multi-step process allows for the modification of the compound's properties, making it versatile for various applications.

Biological Activities

Compounds similar to 2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide have shown diverse biological activities, including:

  • Antimicrobial Activity: Exhibited by compounds with a benzothiazole core.

  • Antitumor Activity: Observed in compounds with an oxazole instead of a thiazole ring.

  • Anti-inflammatory Activity: Seen in compounds with methyl substitution on the acetohydrazide.

Interaction Studies

Understanding how 2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide interacts with biological targets is crucial. Research indicates that compounds with similar structures exhibit significant biological activities, making them candidates for further pharmacological studies.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
N'-(benzo[d]thiazol-2-yl)acetohydrazideBenzothiazole coreAntimicrobial
2-(benzo[d]oxazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazideOxazole instead of thiazoleAntitumor
4-Methyl-N'-(furan-2-ylmethylene)acetohydrazideMethyl substitution on acetohydrazideAnti-inflammatory

Safety and Handling

2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide and related compounds may pose safety risks. For instance, similar compounds have been reported to cause skin and eye irritation .

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